Methotrexate α-tert-Butyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

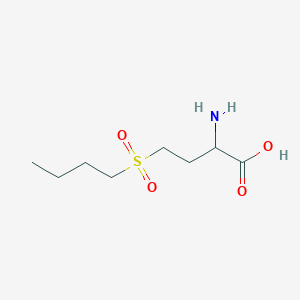

Methotrexate α-tert-Butyl Ester is a modified form of methotrexate, an antimetabolite and antifolate agent. This compound is known for its significant role in reducing tumor growth in various cancer models . This compound is primarily used in scientific research due to its enhanced stability and reduced toxicity compared to methotrexate .

作用机制

Target of Action

Methotrexate α-tert-Butyl Ester is a derivative of Methotrexate (MTX), an antimetabolite and antifolate agent . The primary targets of Methotrexate are enzymes involved in the folate pathway, which plays a crucial role in cell growth and replication .

Mode of Action

This compound, like Methotrexate, works by inhibiting the folate pathway. It does this by binding to and inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition disrupts DNA replication and cell division, particularly in rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The inhibition of the folate pathway by this compound affects multiple biochemical pathways. It disrupts the synthesis of purine and pyrimidine, leading to a decrease in DNA and RNA synthesis, which in turn inhibits cell division . Additionally, Methotrexate also affects the transmethylation reactions, translocation of nuclear factor-κB (NF-κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway, and nitric oxide production .

Pharmacokinetics

The protection of the α-carboxyl group of Methotrexate by the α-tert-Butyl Ester may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers . This modification could potentially enhance the systemic exposure and bioavailability of the drug .

Result of Action

The result of this compound’s action is a significant reduction in cell growth and division, particularly in rapidly dividing cells such as cancer cells . In animal models, this compound has been shown to significantly reduce tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of this compound, potentially affecting its efficacy and toxicity .

生化分析

Biochemical Properties

Methotrexate α-tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with enzymes such as dihydrofolatereductase (DHFR) and folylpolyglutamate synthetase (FPGS) . The nature of these interactions is primarily inhibitory, which leads to the suppression of the immune system and the reduction of tumor growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces tumor growth in HT1080 tumor-bearing mice .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, it inhibits the enzyme DHFR, which is necessary for DNA synthesis .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving HT1080 tumor-bearing mice, a dosage of 30 mg/kg administered once per week for 2 weeks resulted in a significant (63%) reduction in tumor size .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and FPGS, which are crucial in the folate reduction pathway necessary for DNA synthesis .

Transport and Distribution

It is known that the protection of the α-carboxyl group of methotrexate may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers .

准备方法

Synthetic Routes and Reaction Conditions: Methotrexate α-tert-Butyl Ester is synthesized through the transesterification of methotrexate with tert-butyl alcohol. This process involves the use of catalysts such as sodium tert-butoxide to facilitate the reaction . The reaction typically occurs under mild conditions, ensuring the preservation of the methotrexate structure while introducing the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

化学反应分析

Types of Reactions: Methotrexate α-tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the ester group, potentially altering the compound’s pharmacokinetics.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include modified methotrexate derivatives with altered biological activities and improved pharmacokinetic properties .

科学研究应用

Methotrexate α-tert-Butyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Employed in studies involving cell cycle regulation and DNA synthesis inhibition.

Medicine: Investigated for its potential in cancer therapy due to its reduced toxicity and enhanced stability.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

相似化合物的比较

Methotrexate: The parent compound, known for its use in cancer therapy and autoimmune diseases.

Raltitrexed: Another antifolate agent used in cancer treatment.

Pralatrexate: A folate analog with similar mechanisms of action.

Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Uniqueness: Methotrexate α-tert-Butyl Ester is unique due to its enhanced stability and reduced toxicity compared to methotrexate.

属性

CAS 编号 |

79640-70-3 |

|---|---|

分子式 |

C₂₄H₃₀N₈O₅ |

分子量 |

510.55 |

同义词 |

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester |

产品来源 |

United States |

Q1: Why is methotrexate α-tert-butyl ester used in the synthesis of methotrexate-γ-conjugates?

A1: The research aimed to synthesize methotrexate conjugates modified at the gamma-carboxylic acid group of the glutamate moiety. To achieve this, the alpha-carboxylic acid group needs to be protected to prevent unwanted side reactions. The researchers chose the tert-butyl ester as a protecting group for the alpha-carboxylic acid. This group is easily removed under mildly acidic conditions (trifluoroacetic acid) after the desired gamma-conjugate is formed. []

Q2: What are the challenges associated with using methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate in this synthesis?

A2: While the researchers successfully synthesized methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate, they were unable to find a method to selectively remove the α-benzyl ester protecting group without affecting the desired product. [] This highlights the importance of choosing appropriate protecting groups and deprotection strategies in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)

![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)